GCase Inhibition Potency
D-Isofagomine exhibits sub-nanomolar to low nanomolar inhibitory potency against recombinant GCase, vastly exceeding that of the chaperone Ambroxol and the L-isomer. At pH 7.2 (mimicking the ER environment where chaperoning occurs), D-Isofagomine displays an IC50 of 4.6 ± 1.4 nM, compared to Ambroxol's IC50 of approximately 8.2 µM [1]. The L-isomer (L-Isofagomine) is significantly weaker, with an IC50 of 8.7 µM against human β-glucocerebrosidase [2]. Direct measurements of Ki values show D-Isofagomine at ~30 nM for wild-type, N370S, and V394L GCase variants [3].
| Evidence Dimension | GCase Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 4.6 ± 1.4 nM at pH 7.2 |
| Comparator Or Baseline | Ambroxol: ~8.2 µM at neutral pH; L-Isofagomine: 8.7 µM |
| Quantified Difference | D-Isofagomine is ~1,800-fold more potent than Ambroxol and ~1,900-fold more potent than L-Isofagomine |
| Conditions | Recombinant GCase, capillary electrophoresis assay, pH 7.2 |
Why This Matters
This potency differential directly impacts effective dosing in cellular and in vivo models, with D-Isofagomine requiring far lower concentrations to achieve chaperone effects, reducing the risk of off-target interactions.
- [1] Krylov, S.N., et al. Inhibitor screening of pharmacological chaperones for lysosomal β-glucocerebrosidase by capillary electrophoresis. Anal. Bioanal. Chem. 2011, 399(8), 2843-2853. View Source
- [2] Kato, A., et al. Docking and SAR studies of d- and l-isofagomine isomers as human β-glucocerebrosidase inhibitors. Bioorg. Med. Chem. 2011, 19(10), 3152-3158. View Source
- [3] Sun, Y., et al. Ex Vivo and in Vivo Effects of Isofagomine on Acid β-Glucosidase Variants and Substrate Levels in Gaucher Disease. J. Biol. Chem. 2012, 287(6), 4275-4287. View Source
